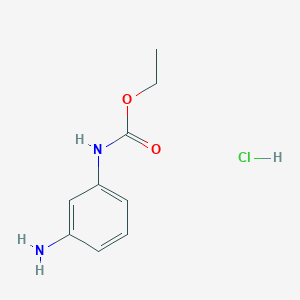

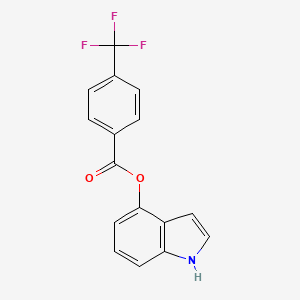

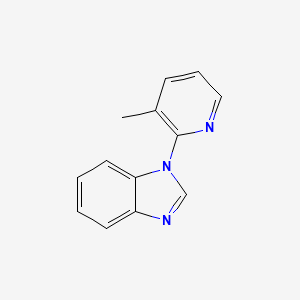

![molecular formula C18H14F3NO2 B2815025 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline CAS No. 860783-87-5](/img/structure/B2815025.png)

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound with the molecular formula C18H14F3NO2 . It has an average mass of 333.305 Da and a monoisotopic mass of 333.097656 Da . This compound is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of fluorinated quinolines, like the one , involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

Fluorinated quinolines exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Scientific Research Applications

Chemical Reactivity and Structural Analysis

5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline and related compounds have been explored for their unique chemical reactivity and potential in synthesizing various chemical structures. For instance, studies have demonstrated the influence of substituents like the trifluoromethyl group on the steric pressure and reactivity of quinoline compounds. This steric pressure can impact the deprotonation and subsequent reactions of such molecules, revealing the nuanced interplay between structure and reactivity in organic synthesis (Schlosser et al., 2006).

Synthesis of Quinoline Derivatives

The synthesis of dimethoxy[1]benzothieno[2,3-c]quinolines through photocyclization and other chemical transformations has been reported, showcasing the versatility of quinoline derivatives in creating heterocyclic compounds with potential biological activities (Pakray & Castle, 1986). Such synthetic routes expand the chemical space of quinoline derivatives for further exploration in medicinal chemistry and material science.

Future Directions

The future directions of research on 5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline and similar compounds could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their plausible practical applications . The growing interest in fluorinated derivatives of quinolines stimulates research studies in these areas .

properties

IUPAC Name |

5,8-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2/c1-23-15-8-9-16(24-2)17-13(15)6-7-14(22-17)11-4-3-5-12(10-11)18(19,20)21/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIRDAVDOKYSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

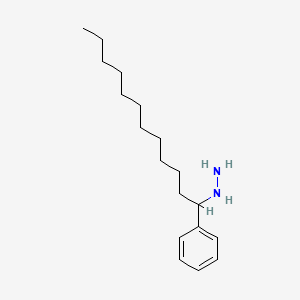

![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)

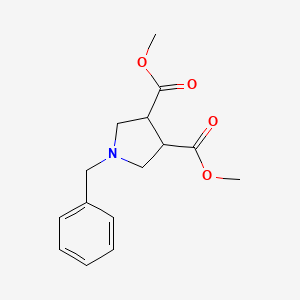

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)

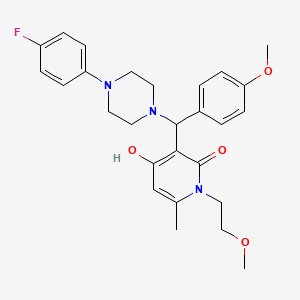

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)

![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2814957.png)